molecular formula C15H13ClN4O2S2 B14987986 5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B14987986
M. Wt: 380.9 g/mol
InChI Key: SOCUXUVPEJLJHE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of chlorophenyl, thiadiazol, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiadiazole and oxazole rings, followed by the introduction of the chlorophenyl and propylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate ring formation and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the chlorophenyl group could introduce various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Materials Science: It is explored for its potential use in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(4-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 5-{4-[3-(propylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol hydrochloride

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H13ClN4O2S2

Molecular Weight

380.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2S2/c1-2-7-23-15-19-18-14(24-15)17-13(21)11-8-12(22-20-11)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H,17,18,21)

InChI Key

SOCUXUVPEJLJHE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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